molecular formula C9H14F3NO4 B6225918 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid CAS No. 2770359-67-4

1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid

Cat. No. B6225918
CAS RN: 2770359-67-4
M. Wt: 257.2
InChI Key:
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Description

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid, also known as 4-hydroxy-N-methylpiperidine-1-carboxylic acid, is an organic compound with the chemical formula C6H9F3NO3. It is a colorless, odorless solid that is soluble in water and organic solvents. This compound is primarily used as a reagent in organic synthesis, and has been used in a wide range of applications including the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, it has been used as an intermediate in the synthesis of several other compounds.

Scientific Research Applications

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as a catalyst for a variety of reactions. Additionally, this compound has been used in the synthesis of pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of novel compounds for potential drug development.

Mechanism of Action

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid is known to act as a catalyst in a variety of reactions. The compound is believed to act as a Lewis acid, which is a type of acid that can accept electrons from other molecules. This allows the compound to facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds. Additionally, the compound is believed to act as a nucleophile, which is a type of molecule that can donate electrons to other molecules. This allows the compound to facilitate the formation of new bonds between molecules, which can lead to the formation of new compounds.
Biochemical and Physiological Effects
1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid is not known to have any direct biochemical or physiological effects. However, the compounds that are synthesized using this compound may have biochemical or physiological effects. It is important to note that the effects of any compound synthesized using this compound should be carefully studied prior to use.

Advantages and Limitations for Lab Experiments

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has several advantages when used in laboratory experiments. The compound is relatively inexpensive and is readily available. Additionally, the compound is soluble in both water and organic solvents, making it easy to work with. However, the compound is highly reactive and can be corrosive, so it must be handled with care. Additionally, the compound can be toxic if inhaled or ingested, so it should be handled with caution in the laboratory.

Future Directions

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid has a wide range of potential applications in the future. It could be used in the synthesis of novel compounds for potential drug development. Additionally, the compound could be used in the synthesis of peptides and peptidomimetics, as well as in the synthesis of polymers and agrochemicals. Additionally, the compound could be used as a catalyst in a variety of reactions, such as the synthesis of pharmaceuticals and other compounds. Finally, the compound could be used as an intermediate in the synthesis of other compounds.

Synthesis Methods

1-(4-Hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid can be synthesized via several methods. One of the most common methods is the reaction of 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acidmethylpiperidine-1-carboxylic acid with trifluoroacetic anhydride in the presence of a base such as pyridine. This method yields the desired product in good yields. Additionally, this compound can be synthesized via a reaction of 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acidmethylpiperidine-1-carboxylic acid with trifluoroacetic acid in the presence of a base such as sodium hydroxide. This method yields the desired product in good yields.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid involves the conversion of 4-hydroxypiperidine to the corresponding ketone, followed by acylation with trifluoroacetic anhydride to yield the final product.", "Starting Materials": [ "4-hydroxypiperidine", "trifluoroacetic anhydride", "diethyl ether", "sodium sulfate", "magnesium sulfate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: 4-hydroxypiperidine is dissolved in diethyl ether and dried over sodium sulfate.", "Step 2: Magnesium sulfate is added to the solution and the mixture is stirred for 30 minutes.", "Step 3: Trifluoroacetic anhydride is added dropwise to the solution and the mixture is stirred for 2 hours at room temperature.", "Step 4: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with diethyl ether.", "Step 5: The organic layer is washed with saturated sodium chloride solution and dried over magnesium sulfate.", "Step 6: The solvent is removed under reduced pressure to yield the crude product.", "Step 7: The crude product is purified by column chromatography using a mixture of diethyl ether and hexanes as the eluent to yield 1-(4-hydroxypiperidin-4-yl)ethan-1-one.", "Step 8: 1-(4-hydroxypiperidin-4-yl)ethan-1-one is dissolved in trifluoroacetic acid and stirred at room temperature for 2 hours.", "Step 9: The solvent is removed under reduced pressure to yield the final product, 1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid." ] }

CAS RN

2770359-67-4

Product Name

1-(4-hydroxypiperidin-4-yl)ethan-1-one, trifluoroacetic acid

Molecular Formula

C9H14F3NO4

Molecular Weight

257.2

Purity

95

Origin of Product

United States

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